4-Aminobenzamidine-d4 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Aminobenzamidine-d4 Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₇D₄Cl₂N₃ and its molecular weight is 212.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Sensors and Imaging
Fluorescent sensors based on amino-substituted compounds have been developed for selective recognition of ions, such as aluminum, and have applications in bacterial cell imaging and logic gate operations. For example, certain compounds have been applied for the selective detection of Al3+ ions, demonstrating "OFF-ON type" mode in their presence, and have been used for imaging in bacterial cells like E.coli, showcasing potential in bio-imaging technologies (N. Yadav & Ashutosh Kumar Singh, 2018).
Synthesis of Heterocyclic Compounds
Heterocyclic and non-heterocyclic entities have been synthesized for their antibacterial and anti-HIV activities, indicating the role of amino-substituted benzene compounds in developing new therapeutic agents. These compounds have been tested against various microorganisms, showcasing the importance of structural features in medicinal chemistry (R. Patel & K. Chikhalia, 2006).
Material Science and Polymer Chemistry
Amino-substituted compounds have been utilized in the synthesis of novel aromatic polyimides, which are important in material science due to their solubility in organic solvents and high thermal stability. These properties make them suitable for applications in advanced materials and electronics (M. Butt et al., 2005).
Antibody Conjugates for Therapeutic Applications
A novel heterobifunctional reagent has been developed for amine-to-thiol coupling in the preparation of antibody-drug conjugates (ADCs), offering improved plasma stability compared to traditional maleimide-based conjugates. This advancement highlights the potential of amino-substituted compounds in enhancing the efficacy of therapeutic conjugates (S. Kolodych et al., 2015).
Corrosion Inhibition
Derivatives of aminobenzene have been investigated for their corrosion inhibition properties on mild steel in acidic environments, demonstrating high inhibition efficiency and good adsorption behavior. This indicates their potential in protecting industrial materials against corrosion (C. Verma et al., 2015).
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPANETAWYGDRLL-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.